molecular formula C8H13N3O2 B3005769 2-[(1-Propylpyrazol-4-yl)amino]acetic acid CAS No. 2247207-10-7

2-[(1-Propylpyrazol-4-yl)amino]acetic acid

Cat. No. B3005769
M. Wt: 183.211
InChI Key: YSXGDAXTWAFVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(1-Propylpyrazol-4-yl)amino]acetic acid” is a pyrazole derivative. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with acetic acid . The carboxylic acid intermediate is then prepared from the resulting compound in successive reactions with POCl3 in dry DMF followed by the oxidation of the aldehyde moiety to acid in acetic acid .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

Carboxylic acids, like the one in the compound, can undergo nucleophilic acyl substitution reactions . This reaction pathway involves the conversion of the carboxylic acid into an acyl chlorosulfite intermediate, thereby replacing the –OH of the acid with a much better leaving group .

properties

IUPAC Name

2-[(1-propylpyrazol-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-3-11-6-7(4-10-11)9-5-8(12)13/h4,6,9H,2-3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXGDAXTWAFVFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Propylpyrazol-4-yl)amino]acetic acid

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